molecular formula C6H7BrOS B6290829 3-Bromo-4-(methoxymethyl)thiophene CAS No. 2432848-81-0

3-Bromo-4-(methoxymethyl)thiophene

Cat. No.: B6290829
CAS No.: 2432848-81-0
M. Wt: 207.09 g/mol
InChI Key: AJNICXFDRBGAMV-UHFFFAOYSA-N
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Description

3-Bromo-4-(methoxymethyl)thiophene is an organic compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methoxymethyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(methoxymethyl)thiophene typically involves the bromination of 4-(methoxymethyl)thiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(methoxymethyl)thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Bromo-4-(methoxymethyl)thiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(methoxymethyl)thiophene is unique due to the presence of both a bromine atom and a methoxymethyl group on the thiophene ring. This combination of substituents provides distinct reactivity patterns and potential for diverse applications in synthetic chemistry and material science.

Properties

IUPAC Name

3-bromo-4-(methoxymethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-8-2-5-3-9-4-6(5)7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNICXFDRBGAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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